molecular formula C15H19N5O4S B279862 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide

Cat. No.: B279862
M. Wt: 365.4 g/mol
InChI Key: CJIQDCDWUKSDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide is a potent compound with a wide range of applications in scientific research. This compound is synthesized using a specific method that involves the reaction of several chemical compounds. The mechanism of action of this compound is well understood, and it has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide is well understood. This compound works by inhibiting the activity of specific enzymes that are involved in the inflammatory and cancer pathways. By inhibiting these enzymes, this compound reduces the production of inflammatory and cancer-causing molecules, resulting in a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and cancer growth in several animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, low toxicity profile, and well-understood mechanism of action. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are several future directions for the use of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide in scientific research. These include the development of new drugs and therapeutic agents based on this compound, the use of this compound in the development of new imaging agents for diagnostic purposes, and the exploration of the potential of this compound in the treatment of other diseases beyond inflammation and cancer. Additionally, further research is needed to optimize the synthesis method of this compound and to better understand its mechanism of action and biochemical and physiological effects.
In conclusion, this compound is a potent compound with significant applications in scientific research. This compound has been shown to have potent anti-inflammatory and anti-cancer properties and a low toxicity profile, making it a promising candidate for drug development. Further research is needed to optimize the synthesis method of this compound, better understand its mechanism of action and biochemical and physiological effects, and explore its potential in the treatment of other diseases beyond inflammation and cancer.

Synthesis Methods

The synthesis of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide involves the reaction of several chemical compounds. The first step involves the reaction of 3,5-dimethyl-1H-pyrazole with acetyl chloride to form 4-acetyl-3,5-dimethyl-1H-pyrazole. The second step involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with 4-nitrobenzoyl chloride to form 4-nitro-3,5-dimethyl-1H-pyrazole-1-acetic acid. The third step involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole-1-acetic acid with thioacetamide to form this compound.

Scientific Research Applications

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide has a wide range of applications in scientific research. This compound is commonly used in the development of new drugs and therapeutic agents. It has been shown to have significant anti-inflammatory and anti-cancer properties. Additionally, this compound has been used in the development of new imaging agents for diagnostic purposes.

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide

InChI

InChI=1S/C15H19N5O4S/c1-7(2)11-5-10(14(16)22)15(25-11)17-12(21)6-19-9(4)13(20(23)24)8(3)18-19/h5,7H,6H2,1-4H3,(H2,16,22)(H,17,21)

InChI Key

CJIQDCDWUKSDNS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(S2)C(C)C)C(=O)N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(S2)C(C)C)C(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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